
2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine
Overview
Description
2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine , also known by its chemical structure C₆H₉NS , belongs to the thiazole class of organic compounds. Thiazoles are heterocyclic molecules containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. The thiazole ring is planar and exhibits aromaticity due to the delocalization of π-electrons from the sulfur atom. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. Interestingly, the thiazole ring is a natural component of Vitamin B₁ (thiamine), which plays a crucial role in energy metabolism and nervous system function .
Molecular Structure Analysis
The molecular formula of 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine indicates its composition: C₆H₉NS. The thiazole ring contributes to its aromatic character, and the nitrogen and sulfur atoms play essential roles in its reactivity. The chemical shift of the ring proton falls within the range of 7.27 to 8.77 ppm, reflecting its aromatic nature .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
-
Anti-tubercular Compounds
- Field : Medicinal Chemistry
- Application : Benzothiazole based anti-tubercular compounds have been synthesized and their in vitro and in vivo activity studied .
- Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
- Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
-
Diverse Biological Activities
- Field : Medicinal Chemistry
- Application : Thiazole derivatives have been found to have diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
- Methods : The synthesis of these thiazole derivatives involves various chemical reactions .
- Results : The biological activities of these compounds have been observed over the years .
-
ALK5 Inhibitor
- Field : Medicinal Chemistry
- Application : Compound 11, a potent and selective ALK5 inhibitor, exhibited good enzyme inhibitory activity .
- Methods : The compound was synthesized and its inhibitory activity was tested .
- Results : The compound exhibited good enzyme inhibitory activity (IC 50 =4.8 nM) as well as inhibitory activity against TGF-β-induced Smad2/3 phosphorylation at a cellular level (IC 50 =17 nM) .
-
Schistosomicide
-
Anti-Inflammatory
-
Antibacterial, Antifungal, Anticancer, Antiviral, Anti-Inflammatory Agents
- Field : Medicinal Chemistry
- Application : Several 1,2,3-triazoles, which can be synthesized from thiazoles, have been found to be effective antibacterial, antifungal, anticancer, antiviral, or anti-inflammatory agents .
- Methods : The 1,2,3-triazoles are synthesized from thiazoles .
- Results : The 1,2,3-triazoles have been found to be effective in various applications .
-
Antihypertensive Activity
- Field : Medicinal Chemistry
- Application : Thiazole derivatives have been found to have antihypertensive activity .
- Methods : The synthesis of these thiazole derivatives involves various chemical reactions .
- Results : The antihypertensive activities of these compounds have been observed over the years .
-
Antischizophrenia Activity
- Field : Medicinal Chemistry
- Application : Thiazole derivatives have been found to have antischizophrenia activity .
- Methods : The synthesis of these thiazole derivatives involves various chemical reactions .
- Results : The antischizophrenia activities of these compounds have been observed over the years .
-
Antibacterial Activity
-
Anti-HIV Activity
-
Hypnotics Activity
-
Antiallergic Activity
properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5-4-10-6(9-5)7(2,3)8/h4H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMMWXBMUFXQEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine | |
CAS RN |
859466-62-9 | |
| Record name | 2-(4-methyl-1,3-thiazol-2-yl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-dimethyl-5-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B1437072.png)
![3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride](/img/structure/B1437073.png)
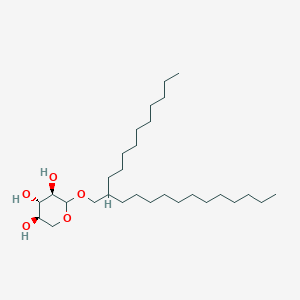
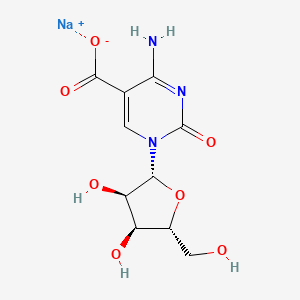
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline](/img/structure/B1437078.png)
![N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline](/img/structure/B1437079.png)
![N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline](/img/structure/B1437081.png)
![5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid](/img/structure/B1437085.png)
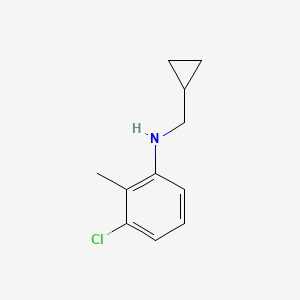
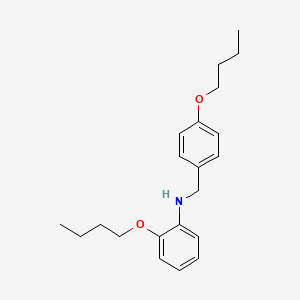
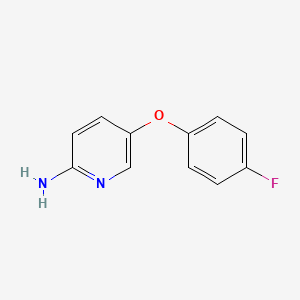
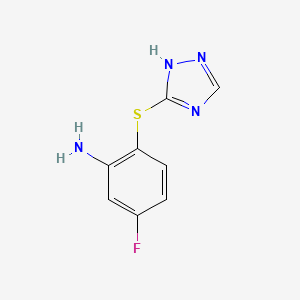
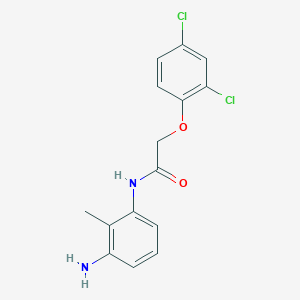
![3-Amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B1437095.png)